molecular formula C6H3ClN2S B2706518 3-Chloroisothiazolo[5,4-b]pyridine CAS No. 913264-70-7

3-Chloroisothiazolo[5,4-b]pyridine

Cat. No.: B2706518
CAS No.: 913264-70-7
M. Wt: 170.61
InChI Key: HVROIJLELVYGNC-UHFFFAOYSA-N
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Description

3-Chloroisothiazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the isothiazolopyridine family. This compound is characterized by a fused ring system consisting of an isothiazole ring and a pyridine ring, with a chlorine atom attached at the 3-position. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloroisothiazolo[5,4-b]pyridine typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the following steps :

    Reduction of 2-chloronicotinonitrile: This step involves the reduction of 2-chloronicotinonitrile using formic acid in the presence of Raney nickel to obtain 2-chloronicotinaldehyde.

    Transformation to 2-thiocyanonicotinaldehyde: The 2-chloronicotinaldehyde is then transformed into 2-thiocyanonicotinaldehyde.

    Cyclization: Finally, the cyclization of 2-thiocyanonicotinaldehyde with ammonia leads to the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-Chloroisothiazolo[5,4-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 3-position can be substituted with different nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the isothiazole ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids can be used to oxidize the sulfur atom in the isothiazole ring.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the nitrogen or sulfur atoms.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction Products: Reduction can result in the formation of amines or thiols.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been investigated for its potential as an inhibitor of various enzymes and proteins.

    Medicine: Research has focused on its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized heterocycles.

Mechanism of Action

The mechanism of action of 3-Chloroisothiazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways . For instance, it has been studied as an inhibitor of cyclin G-associated kinase (GAK), which plays a crucial role in clathrin-mediated endocytosis. By inhibiting GAK, the compound can interfere with the intracellular trafficking of cellular cargo proteins, which is a process hijacked by various viruses. This makes it a potential candidate for the development of broad-spectrum antiviral agents.

Comparison with Similar Compounds

3-Chloroisothiazolo[5,4-b]pyridine can be compared with other similar compounds, such as :

    Isothiazolo[4,3-b]pyridines: These compounds have a similar fused ring system but differ in the position of the nitrogen and sulfur atoms.

    Thiazolo[5,4-b]pyridines: These compounds have a thiazole ring fused with a pyridine ring and have been studied for their potential as kinase inhibitors.

    Imidazo[4,5-b]pyridines: These compounds have an imidazole ring fused with a pyridine ring and are known for their biological activities, including as GABA receptor agonists and proton pump inhibitors.

The uniqueness of this compound lies in its specific structural features and the presence of the chlorine atom, which can influence its reactivity and biological activity.

Properties

IUPAC Name

3-chloro-[1,2]thiazolo[5,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVROIJLELVYGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913264-70-7
Record name 3-chloro-[1,2]thiazolo[5,4-b]pyridine
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